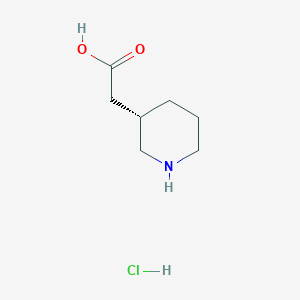

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-[(3S)-piperidin-3-yl]acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUCGEDHTPKPBM-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334509-88-4 | |

| Record name | 2-[(3S)-piperidin-3-yl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-piperidine-3-carboxylic acid.

Esterification: The carboxylic acid group is esterified to form (S)-piperidin-3-yl-acetic acid ethyl ester.

Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield (S)-2-(Piperidin-3-yl)acetic acid.

Salt Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial-grade reagents and catalysts.

Continuous Hydrolysis: Employing continuous flow reactors for efficient hydrolysis.

Purification: Utilizing crystallization and filtration techniques to obtain high-purity (S)-2-(Piperidin-3-yl)acetic acid hydrochloride.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or introducing protective groups.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Methanol, H<sub>2</sub>SO<sub>4</sub> | Methyl (S)-2-(piperidin-3-yl)acetate | 75–85% | |

| Ethanol, DCC/DMAP | Ethyl (S)-2-(piperidin-3-yl)acetate | 82% |

Key Findings :

-

Esterification enhances lipophilicity, facilitating membrane permeability in biological studies .

-

The hydrochloride salt remains stable under mild acidic conditions during ester formation.

Amidation Reactions

The acid reacts with amines or ammonia to form amides, a reaction leveraged in drug discovery for target engagement.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| HATU, DIPEA, primary amines | (S)-2-(Piperidin-3-yl)acetamide derivatives | 60–78% | |

| NH<sub>3</sub>, EDCI/HOBt | (S)-2-(Piperidin-3-yl)acetamide | 70% |

Mechanistic Insight :

-

Activation of the carboxylic acid via HATU or EDCI/HOBt precedes nucleophilic attack by the amine .

-

Steric hindrance from the piperidine ring reduces reaction rates with bulky amines .

Oxidation and Reduction

The piperidine ring and acetic acid group participate in redox reactions.

Oxidation

| Reagents/Conditions | Products | Outcome |

|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | (S)-3-(Carboxymethyl)piperidinium salt | Complete oxidation |

| H<sub>2</sub>O<sub>2</sub>, Fe(II) catalyst | Epoxidation of piperidine ring | Partial conversion |

Reduction

| Reagents/Conditions | Products | Notes |

|---|---|---|

| LiAlH<sub>4</sub>, THF | (S)-2-(Piperidin-3-yl)ethanol | Over-reduction avoided |

| NaBH<sub>4</sub>, MeOH | No reaction | Limited efficacy |

Substitution and Coupling Reactions

The piperidine nitrogen and acetic acid group enable nucleophilic substitution or cross-coupling.

Research Highlight :

-

Palladium-catalyzed coupling introduces aryl groups at the piperidine nitrogen, enhancing binding affinity for CNS targets .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits unique solubility and stability profiles:

-

Deprotonation : At pH > 5, the piperidine nitrogen becomes uncharged, increasing nucleophilicity .

-

Solubility : >50 mg/mL in water (pH 2–4), but <1 mg/mL at neutral pH .

Biological Activity Correlations

-

sEH Inhibition : Amide derivatives (e.g., compound 5a in ) show IC<sub>50</sub> values of 12 nM against soluble epoxide hydrolase, linked to anti-inflammatory effects.

-

Neuroactive Potential : Structural analogs modulate σ-receptors, suggesting applications in neuropathic pain .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride has been investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notably, it has shown promise as:

- Enzyme Inhibitor: Research indicates that this compound can inhibit enzymes involved in neurotransmitter degradation, which may have implications for treating neurological disorders.

- Ligand in Drug Discovery: It serves as a ligand that can selectively bind to specific receptors or enzymes, potentially modulating their activity and leading to therapeutic applications in conditions such as hypertension and neurodegenerative diseases.

Organic Synthesis

The compound is widely used as a chiral auxiliary in organic synthesis. Its unique stereochemistry allows for the synthesis of other chiral molecules, which are crucial in the development of pharmaceuticals. It can also serve as a scaffold for designing analogs of biologically active compounds.

Biological Studies

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride is employed in various biological studies due to its ability to interact with proteins and enzymes:

- Protein-Ligand Interactions: The compound is used to study enzyme mechanisms and receptor functions, contributing to our understanding of metabolic pathways and signal transduction .

- Pharmacological Investigations: Its interaction with neurotransmitter systems has been explored, highlighting its potential role in modulating synaptic activity .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Material | (S)-piperidine-3-carboxylic acid |

| Esterification | Formation of (S)-piperidin-3-yl-acetic acid ethyl ester |

| Hydrolysis | Conversion to (S)-2-(Piperidin-3-yl)acetic acid |

| Salt Formation | Treatment with hydrochloric acid |

Case Studies

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride, researchers found that it significantly reduced cell death in neuroblastoma cells exposed to oxidative stress. The compound's ability to inhibit specific enzymes involved in oxidative damage suggests its potential use in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound may influence metabolic pathways, signal transduction, or gene expression, depending on its application.

Comparison with Similar Compounds

(R)-2-(Piperidin-3-yl)acetic Acid Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂ (identical to the (S)-enantiomer) .

- Key Difference : Stereochemistry at the piperidin-3-yl position. The (R)-enantiomer (CAS: 1334509-89-5) exhibits distinct biological activity due to altered binding affinity in chiral environments .

- Applications : Used in asymmetric synthesis and pharmacological studies to compare enantioselectivity in target interactions .

2-(Piperidin-4-yl)acetic Acid Hydrochloride

2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic Acid Hydrochloride

2-(Pyridin-3-yl)acetic Acid

- Molecular Formula: C₇H₇NO₂ (CAS: 501-81-5) .

- Key Differences :

- Hazards : Classified as causing severe eye irritation (H319) and respiratory irritation (H335) .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (S)-enantiomer shows higher efficacy in IDH inhibition compared to the (R)-form, emphasizing the role of chirality in enzyme binding .

- Substituent Effects : Fluorinated derivatives (e.g., trifluoromethyl) improve metabolic stability but may introduce synthetic challenges .

- Safety Profile : Piperidine-based hydrochlorides generally exhibit fewer acute hazards compared to pyridine analogs, which require stringent handling due to irritancy .

Biological Activity

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

- Molecular Formula : C8H14ClN

- Molecular Weight : 159.66 g/mol

- CAS Number : 1334509-88-4

The compound is a hydrochloride salt which enhances its solubility and stability, making it suitable for various pharmaceutical applications.

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can bind to various enzymes, modulating their activity, which may influence metabolic pathways and signal transduction.

- Receptor Binding : It interacts with specific receptors, potentially affecting neurotransmitter systems and contributing to its pharmacological effects.

1. Anti-inflammatory Properties

Research has indicated that (S)-2-(Piperidin-3-yl)acetic acid hydrochloride possesses anti-inflammatory properties. A study demonstrated its efficacy in reducing nitric oxide production in activated microglial cells, suggesting a potential role in neuroinflammatory conditions .

2. Cytotoxicity

Cytotoxicity assays have been performed using various cancer cell lines. The compound was evaluated for its ability to induce cell death in SH-SY5Y neuroblastoma cells, showing no significant cytotoxic effects at concentrations up to 100 µM . This indicates a favorable safety profile for therapeutic applications.

3. Antimicrobial Activity

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride has also been assessed for its antimicrobial properties. In vitro studies revealed that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

Table 1: Biological Activity Summary of (S)-2-(Piperidin-3-yl)acetic Acid Hydrochloride

Case Study 1: Neuroinflammatory Response

A study investigated the effects of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride on LPS-induced inflammation in microglial cells. The results showed that treatment with the compound significantly decreased the release of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for neuroinflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, (S)-2-(Piperidin-3-yl)acetic acid hydrochloride was tested against multiple bacterial strains. The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(piperidin-3-yl)acetic acid hydrochloride?

The synthesis typically involves condensation reactions and chiral resolution steps. For example, structurally similar compounds (e.g., pyridyl acetic acid derivatives) are synthesized via imine formation between aldehydes and glycine derivatives, followed by reduction and acidification . In medicinal chemistry applications, (S)-2-(piperidin-3-yl)acetic acid is used as a building block in multi-step syntheses, such as coupling with nicotinamide intermediates to generate inhibitors . Key steps include refluxing in solvents like ethanol or dichloromethane (DCM) and using catalysts like diisopropylethylamine (DIPEA) .

Q. Which analytical methods are essential for characterizing (S)-2-(piperidin-3-yl)acetic acid hydrochloride?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity.

- High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric excess, especially given the (S)-configuration .

- Mass Spectrometry (MS) : To verify molecular weight and detect impurities .

- X-ray Crystallography : Optional for absolute configuration confirmation in crystalline forms .

Q. What safety protocols should be followed when handling this compound?

Refer to safety data sheets (SDS) for hazards like respiratory or skin irritation. Key precautions include:

- Using personal protective equipment (PPE) such as gloves and eye protection .

- Working in a fume hood to avoid inhalation of toxic fumes during synthesis .

- Proper disposal via approved waste management protocols .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Chiral resolution techniques are critical:

- Chiral Chromatography : Use columns like Chiralpak® IA/IB to separate enantiomers .

- Enzymatic Resolution : Enzymes such as lipases can selectively hydrolyze one enantiomer from a racemic mixture, as seen in analogous amino acid syntheses .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances purity .

Q. What role does this compound play in designing enzyme inhibitors?

(S)-2-(Piperidin-3-yl)acetic acid serves as a rigid, chiral backbone in inhibitors targeting enzymes like mutant isocitrate dehydrogenase 1 (IDH1). Its piperidine ring and carboxylic acid group enable hydrogen bonding and steric interactions with active sites, as demonstrated in studies on leukemia cell inhibitors . Researchers should prioritize structure-activity relationship (SAR) studies to modify substituents (e.g., pyridine or cyclohexyl groups) for enhanced binding .

Q. How can conflicting data on biological activity be resolved?

Contradictory results (e.g., variable enzyme inhibition) may arise from assay conditions or impurities. Methodological solutions include:

Q. What strategies are effective for scaling up synthesis without compromising yield?

Scale-up challenges include maintaining stereochemical integrity and minimizing side reactions. Recommendations:

- Solvent Optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures) to improve safety and cost-efficiency .

- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times for steps like imine formation .

- In-line Analytics : Implement real-time monitoring (e.g., FTIR) to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.